Phytochelatin 3 (TFA)
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Overview
Description
Phytochelatin 3 (TFA) is a small metal-chelating peptide that plays a crucial role in the detoxification of heavy metals in plants, algae, and fungi . It is composed of three units of γ-glutamylcysteine followed by a glycine unit at the C-terminus . This compound is particularly significant in the context of environmental stress, as it helps organisms manage and mitigate the toxic effects of heavy metals .
Preparation Methods
Phytochelatin 3 (TFA) can be synthesized through various methods. One common approach involves the use of High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for the identification and quantification of phytochelatins . The preparation process often includes the use of an argon environment to reduce auto-oxidation and the incorporation of labeled internal standards to improve calibration linearity and sensitivity . Industrial production methods typically involve the enzymatic synthesis of phytochelatins from glutathione by phytochelatin synthase .
Chemical Reactions Analysis
Phytochelatin 3 (TFA) undergoes various chemical reactions, primarily involving its thiol groups. These reactions include:
Oxidation: The thiol groups in phytochelatin 3 can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Chelation: Phytochelatin 3 can chelate heavy metals such as cadmium, copper, and mercury, forming stable complexes
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions are metal-phytochelatin complexes, which are crucial for detoxification processes .
Scientific Research Applications
Phytochelatin 3 (TFA) has a wide range of scientific research applications:
Environmental Science: It is used in phytoremediation to detoxify heavy metals in contaminated soils and water bodies.
Biology: Researchers study its role in metal homeostasis and detoxification in plants and other organisms.
Medicine: Phytochelatin 3 is explored for its potential in developing treatments for heavy metal poisoning.
Industry: It is used in the development of biosensors for detecting heavy metal contamination.
Mechanism of Action
The mechanism of action of phytochelatin 3 (TFA) involves its ability to chelate heavy metals through its thiol groups. The chelation process forms stable metal-phytochelatin complexes, which are then sequestered into vacuoles within the cell . This sequestration prevents the metals from interfering with essential cellular processes and reduces their toxicity . The primary molecular target of phytochelatin 3 is heavy metal ions, and the pathway involved includes the synthesis of phytochelatins from glutathione by phytochelatin synthase .
Comparison with Similar Compounds
Phytochelatin 3 (TFA) is part of a family of phytochelatins, which vary in the number of γ-glutamylcysteine units. Similar compounds include:
Phytochelatin 2: Composed of two γ-glutamylcysteine units followed by a glycine unit.
Phytochelatin 4: Composed of four γ-glutamylcysteine units followed by a glycine unit.
Phytochelatin 3 is unique due to its specific structure, which allows it to chelate a wide range of heavy metals effectively . Its intermediate size provides a balance between stability and flexibility, making it particularly effective in detoxification processes .
Properties
Molecular Formula |
C28H42F3N7O16S3 |
---|---|
Molecular Weight |
885.9 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C26H41N7O14S3.C2HF3O2/c27-11(24(42)43)1-4-17(34)30-15(9-49)22(40)32-13(26(46)47)3-6-19(36)31-16(10-50)23(41)33-12(25(44)45)2-5-18(35)29-14(8-48)21(39)28-7-20(37)38;3-2(4,5)1(6)7/h11-16,48-50H,1-10,27H2,(H,28,39)(H,29,35)(H,30,34)(H,31,36)(H,32,40)(H,33,41)(H,37,38)(H,42,43)(H,44,45)(H,46,47);(H,6,7)/t11-,12-,13-,14-,15-,16-;/m0./s1 |
InChI Key |
QJKZENOAAFQDHI-FHILTDFRSA-N |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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